molecular formula C9H11ClN2O3S B11797333 3-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-ol

3-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-ol

Cat. No.: B11797333
M. Wt: 262.71 g/mol
InChI Key: FKGKDMIMFQXWMA-UHFFFAOYSA-N
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Description

3-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-ol is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro group, a pyrrolidinylsulfonyl group, and a hydroxyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-ol typically involves multi-step organic reactions. One common method includes the chlorination of a pyridine derivative followed by the introduction of the pyrrolidinylsulfonyl group through nucleophilic substitution. The hydroxyl group is then introduced via a subsequent reaction step. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, including chromatography and spectroscopy, are employed to monitor the product’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Scientific Research Applications

3-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

    3-(Pyrrolidin-1-ylsulfonyl)pyridine: This compound shares the pyrrolidinylsulfonyl group but lacks the chloro and hydroxyl groups.

    3-Chloro-5-(5-{[(1S)-1-phenylethyl]amino}isoxazolo[5,4-c]pyridin-3-yl)phenyl]propan-1-ol: This compound has a similar chloro group and pyridine ring but contains additional functional groups.

Uniqueness

3-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-ol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties The presence of the chloro group enhances its reactivity in substitution reactions, while the pyrrolidinylsulfonyl group contributes to its potential biological activities

Properties

Molecular Formula

C9H11ClN2O3S

Molecular Weight

262.71 g/mol

IUPAC Name

3-chloro-5-pyrrolidin-1-ylsulfonyl-1H-pyridin-4-one

InChI

InChI=1S/C9H11ClN2O3S/c10-7-5-11-6-8(9(7)13)16(14,15)12-3-1-2-4-12/h5-6H,1-4H2,(H,11,13)

InChI Key

FKGKDMIMFQXWMA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CNC=C(C2=O)Cl

Origin of Product

United States

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